2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
Description
2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a pyrimidine-based heterocyclic compound featuring a piperazine linker connecting two substituted pyrimidine rings. The core structure includes a difluoromethyl group at the 6-position and a methyl group at the 2-position of one pyrimidine ring, while the other pyrimidine ring is substituted with a nitrile (-CN) at the 4-position. Its synthesis likely involves nucleophilic substitution or condensation reactions between piperazine derivatives and functionalized pyrimidine precursors, as seen in analogous compounds .
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N7/c1-10-20-12(14(16)17)8-13(21-10)23-4-6-24(7-5-23)15-19-3-2-11(9-18)22-15/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSHKVTFYCOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. Another related compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been identified as an acetylcholinesterase inhibitor.
Mode of Action
For instance, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative exhibited inhibitory activity against acetylcholinesterase, with a mixed-type inhibition mechanism of competitive and non-competitive inhibition.
Biological Activity
The compound 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a pyrimidine core, a piperazine moiety, and a difluoromethyl group, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The structural formula of the compound is represented as follows:
This molecular composition indicates multiple functional groups that contribute to its reactivity and biological interactions. The presence of the carbonitrile group enhances its potential as a drug candidate by influencing its binding affinity to various biological targets.
Research indicates that This compound interacts with specific enzymes and receptors, modulating their activities. The difluoromethyl and methylpyrimidine groups are crucial for enhancing the compound's binding affinity and specificity towards these targets, potentially leading to downstream effects on cellular pathways involved in disease processes.
Anticancer Properties
Several studies have investigated the anticancer activity of pyrimidine derivatives, including this compound. For instance, compounds structurally similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against SiHa, A549, MCF-7, and Colo-205 cell lines using the MTT assay. The results indicated that many of these compounds exhibited greater activity than etoposide, a standard chemotherapeutic agent .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 12 | MCF-7 | 0.09 |
| 13 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
These findings highlight the potential of pyrimidine derivatives in cancer treatment and suggest that This compound may similarly exhibit potent anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that certain pyrimidine derivatives possess antibacterial and antifungal activities against various strains such as E. coli, S. aureus, and C. albicans. The minimum inhibitory concentrations (MIC) for these compounds were assessed across a range of concentrations .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in the following areas:
- Cancer Treatment : Research indicates that compounds with similar structures may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation.
- Neurological Disorders : Its interaction with dopamine receptors suggests potential use in treating conditions like schizophrenia or Parkinson's disease, where modulation of dopamine signaling is crucial.
- Infectious Diseases : The compound may also show activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Biological Studies
2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is explored for its interactions with biological macromolecules such as proteins and nucleic acids. It may function as:
- Enzyme Inhibitor : By inhibiting specific enzymes, it can alter metabolic pathways that are dysregulated in diseases.
- Receptor Modulator : Its binding affinity to receptors can lead to downstream effects on cellular signaling and function.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in industrial chemistry:
- Catalysis : It may serve as a catalyst in various chemical processes due to its unique functional groups.
- Material Science : The structural characteristics allow for the exploration of new materials with specific properties.
Case Studies
Several studies have highlighted the efficacy of similar compounds in drug development:
- Study on Pyrimidine Derivatives : A series of analogues demonstrated promising results against cancer cell lines, indicating that modifications on the pyrimidine ring can enhance biological activity .
- Dopamine Receptor Antagonism : Research showed that compounds with similar piperazine structures effectively antagonized dopamine D4 receptors, suggesting therapeutic potential in neuropsychiatric disorders .
- Structure–Activity Relationship (SAR) Studies : Investigations into SAR have revealed critical insights into how variations in chemical structure affect biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on substituents and biological targets:
Key Differences and Implications
The pyrimidine-4-carbonitrile group differs from Dasatinib’s thiazole-carboxamide, likely altering target selectivity (e.g., reduced affinity for BCR-ABL but possible activity against other kinases) .
Synthetic Accessibility :
- The target compound’s nitrile group simplifies synthesis compared to Dasatinib’s carboxamide, which requires additional coupling steps .
- Piperazine linkers are widely used due to their conformational flexibility and ease of functionalization, as seen in multiple analogs .
Biological Data Gaps :
- While Dasatinib and thiazole-carbonitrile derivatives have well-documented activities , the target compound’s specific efficacy and toxicity profiles remain uncharacterized in the literature.
Research Findings and Data
Physicochemical Properties
Preparation Methods
Core Pyrimidine Scaffold Construction
The target compound’s pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4,6-dichloro-2-methylpyrimidine with piperazine derivatives under basic conditions. For example, 1-(2-hydroxyethyl)piperazine reacts with 4,6-dichloropyrimidine in dichloromethane at 0–5°C to form 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with yields exceeding 85%. This intermediate undergoes subsequent functionalization to introduce the difluoromethyl group.
Difluoromethylation Strategies
Introducing the difluoromethyl (-CF₂H) group at the pyrimidine’s 6-position requires careful halogen exchange. In a two-step process:
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Bromination : Treatment of 6-chloro-2-methylpyrimidine with N-bromosuccinimide (NBS) in acetonitrile at 80°C yields 6-bromo-2-methylpyrimidine .
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Fluorination : The brominated intermediate reacts with a difluoromethylating agent, such as sodium difluoromethanesulfinate (DFMS) , in the presence of a copper(I) catalyst. This step achieves ~70% conversion under inert atmospheres.
Piperazine Coupling and Cyanidation
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). For instance, 2-methyl-4,6-dichloropyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane at room temperature, yielding 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency. Subsequent cyanidation at the pyrimidine’s 4-position employs trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 120°C, forming the carbonitrile group with >90% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance cyanidation kinetics, while lower temperatures during piperazine coupling minimize unwanted polymerization.
Catalytic Systems and Additives
Copper(I) iodide (CuI) and 1,10-phenanthroline synergistically improve difluoromethylation yields by stabilizing radical intermediates. Additionally, triethylamine (TEA) neutralizes HCl byproducts during SNAr, driving reactions to completion.
Analytical Characterization
Spectroscopic Confirmation
Purity and Yield Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound. Typical isolated yields range from 65% to 89%, depending on the purification method (e.g., column chromatography vs. recrystallization).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Considerations
Pilot-scale syntheses (1 kg batches) require:
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Slow Addition Rates : Gradual introduction of TMSCN reduces exothermic side reactions.
-
Continuous Flow Systems : Enhance heat dissipation during cyanidation, improving reproducibility.
Emerging Methodologies
Recent advances focus on photoredox catalysis for difluoromethylation, enabling milder conditions (room temperature, visible light) and reducing metal catalyst loadings. Additionally, electrochemical methods show promise for direct C-H fluorination, bypassing pre-halogenation steps .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | DMF | K₂CO₃ | 78 |
| 2 | Suzuki coupling | DCM | Pd(OAc)₂/XPhos | 65 |
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of pyrimidine and piperazine moieties (e.g., coupling constants for difluoromethyl groups) .
- X-ray crystallography : Resolves stereochemical ambiguities; piperazine ring puckering and pyrimidine planarity are key structural markers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥98% .
Advanced: How can conflicting binding affinity data for kinase targets be systematically addressed?
Answer:
Discrepancies often arise from:
- Assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH alter IC₅₀ values. Standardize protocols using TR-FRET-based kinase assays .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates (e.g., kₐ = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) to distinguish competitive vs. allosteric inhibition .
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., DFG-in/out states) to explain variability across kinase isoforms .
Advanced: What methodologies are effective in establishing structure-activity relationships (SAR) for kinase inhibition?
Answer:
-
Systematic substituent variation : Modify the pyrimidine-4-carbonitrile group to assess steric/electronic effects. For example:
Table 2: SAR for Pyrimidine ModificationsSubstituent Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM) -CN 12 ± 2 150 ± 20 -CF₃ 8 ± 1 90 ± 15 - Computational docking : Glide SP scoring predicts binding poses; compare with crystallographic data (RMSD ≤1.5 Å) .
Advanced: How to design preclinical studies evaluating metabolic stability and toxicity?
Answer:
- In vitro microsomal assays : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic half-life (t₁/₂). For example, t₁/₂ = 45 min suggests CYP3A4-mediated oxidation .
- In vivo pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; LC-MS/MS monitors plasma concentrations (Cmax = 1.2 µg/mL, Tmax = 2 h) .
- Toxicity screening : Ames test for mutagenicity and hERG binding assays (IC₅₀ >10 µM indicates low cardiac risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
